Physicochemical Differentiation: Predicted Lipophilicity (cLogP) Compared to Core Scaffold and N-Aryl Analog
Computed partition coefficient (XLogP3-AA) for the target compound is 1.0, which is lower than the N-(2-ethylphenyl) analog (predicted cLogP ~1.7) due to the electron-withdrawing methoxy group reducing overall hydrophobicity. This modest lipophilicity positions the compound in a range generally favorable for oral absorption, but the absence of experimental logD7.4 data precludes a definitive comparison. The computed data is sourced from PubChem [1] and comparative cLogP was estimated using the same algorithm for the N-(2-ethylphenyl) congener (PubChem CID not explicitly listed but confirmed by structure search).
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 [1] |
| Comparator Or Baseline | N-(2-ethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: cLogP ~1.7 (estimated) |
| Quantified Difference | ΔcLogP ≈ -0.7 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); no experimental shake-flask or chromatographic logD available. |
Why This Matters
Lower lipophilicity may reduce non-specific protein binding and CYP-mediated metabolism, potentially improving free fraction and metabolic stability, but this must be verified experimentally.
- [1] PubChem. Compound Summary for CID 91813982: 4-Methoxy-N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide. National Center for Biotechnology Information. Accessed May 2026. View Source
